molecular formula C18H22N4O3 B14098163 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B14098163
M. Wt: 342.4 g/mol
InChI Key: VZGHLUNDOBBUGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one involves the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate. The reaction is carried out in anhydrous xylene at a boiling point of 130°C for 9 hours. The resulting product is then extracted and purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves rigorous control of reaction conditions and purification steps to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of piperazine and pyrimidine derivatives.

    Biology: Investigated for its effects on dopamine receptors and its potential neuroprotective properties.

    Medicine: Employed in the treatment of Parkinson’s disease and other neurological disorders due to its dopamine agonist properties.

    Industry: Used in the development of new pharmaceuticals targeting dopamine-related conditions

Mechanism of Action

The compound exerts its effects primarily by stimulating dopamine receptors, particularly the D2 and D3 receptors. This stimulation enhances dopamine signaling in the brain, which is crucial for motor control and cognitive functions. The compound also exhibits antagonistic properties towards α2-adrenergic receptors, contributing to its vasodilatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is unique due to its dual action as a dopamine agonist and α2-adrenergic antagonist. This dual action enhances its therapeutic efficacy in treating both neurological and vascular conditions .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H22N4O3/c1-12-13(2)19-18(20-17(12)23)22-7-5-21(6-8-22)10-14-3-4-15-16(9-14)25-11-24-15/h3-4,9H,5-8,10-11H2,1-2H3,(H,19,20,23)

InChI Key

VZGHLUNDOBBUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C

solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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